5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Catalog No.
S517332
CAS No.
18274-81-2
M.F
C9H6OS3
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

CAS Number

18274-81-2

Product Name

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione

Molecular Formula

C9H6OS3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Solubility

Soluble in DMSO

Synonyms

desmethyl-ADT, desmethylanethol dithiolthione, desmethylanethol trithione

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Description

The exact mass of the compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione is 225.9581 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydrogen Sulfide Donor

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, often abbreviated as ADT-OH, is a well-studied donor of hydrogen sulfide (H2S) gas. Many biological processes rely on H2S signaling, and ADT-OH has become a valuable tool for researchers investigating these processes MDPI: .

Due to the ease with which ADT-OH releases H2S under physiological conditions, it allows scientists to study the effects of H2S in various cell types and tissues. Researchers have employed ADT-OH to investigate H2S-mediated relaxation of blood vessels, its role in neurotransmission, and its potential cytoprotective effects MDPI: .

Advantages of ADT-OH

Compared to other H2S donors, ADT-OH offers several advantages:

  • Stability: ADT-OH is relatively stable in solution, unlike some other H2S donors that readily decompose MDPI: .
  • Controlled Release: The release of H2S from ADT-OH is gradual, allowing for a more sustained effect compared to rapidly decomposing donors MDPI: .
  • Cell Permeability: ADT-OH can readily enter cells, making it useful for studying intracellular H2S signaling pathways MDPI: .

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly referred to as ADT-OH, is a sulfur-containing organic compound with significant biological and chemical interest. Its molecular formula is C₉H₆OS₃, and it features a dithiole ring structure that contributes to its unique properties. This compound is notable for its ability to release hydrogen sulfide, a gasotransmitter involved in various physiological processes, including apoptosis and cellular signaling pathways .

  • ADT-OH acts as a donor of H2S, a gaseous molecule with various biological functions [].
  • H2S plays a role in vasodilation, neuromodulation, and cellular signaling [].
  • The way ADT-OH releases H2S and how it influences biological processes are areas of active research [].
  • No public information is readily available on the specific hazards associated with ADT-OH.
  • However, as with any scientific research compound, it's advisable to handle ADT-OH with appropriate personal protective equipment and adhere to general laboratory safety protocols.

The reactivity of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione is primarily attributed to its dithiole structure. It can undergo various chemical transformations, including:

  • Sulfuration Reactions: ADT-OH can be synthesized through the sulfuration of 3-oxoesters or iso-propenyl derivatives using phosphorus pentasulfide or Lawesson's reagent. These methods yield dithiolethiones with high efficiency .
  • Hydrogen Sulfide Release: Upon decomposition or reaction with specific conditions, ADT-OH releases hydrogen sulfide, which has implications in therapeutic applications, particularly in cancer treatment .

ADT-OH exhibits several biological activities that make it a subject of interest in medicinal chemistry:

  • Apoptosis Induction: Studies have shown that ADT-OH can induce apoptosis in melanoma cells by modulating the NF-κB signaling pathway. This involves the inhibition of IκBα degradation, leading to reduced expression of anti-apoptotic proteins such as XIAP and Bcl-2 .
  • Antioxidant Properties: The compound also possesses antioxidant capabilities, which can protect cells from oxidative stress and inflammation .
  • Potential Anticancer Agent: Various derivatives of ADT-OH have been explored for their cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer drug .

The synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method involves the deprotection of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione using pyridine hydrochloride under microwave irradiation, providing a rapid and efficient route to obtain ADT-OH .
  • Sulfuration of Ketones: Another approach utilizes the reaction of ketones with carbon disulfide in the presence of strong bases to form dianions that subsequently yield dithiolethiones upon treatment with oxidizing agents .

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has several applications:

  • Pharmaceutical Development: Due to its ability to release hydrogen sulfide and induce apoptosis in cancer cells, it is being investigated as a potential therapeutic agent for cancer treatment .
  • Antioxidant Formulations: Its antioxidant properties make it suitable for inclusion in formulations aimed at reducing oxidative stress in various health conditions .

Research on interaction studies involving ADT-OH has highlighted its role in modulating various biological pathways:

  • Protein Stability Modulation: ADT-OH influences the stability of proteins involved in apoptosis pathways, such as FADD (Fas-associated protein with death domain), by reducing the levels of MKRN1, an E3 ubiquitin ligase that targets FADD for degradation .
  • Synergistic Effects with Other Agents: Studies indicate that combining ADT-OH with other pro-apoptotic agents enhances its efficacy in inducing cell death in cancer cells .

Several compounds share structural similarities with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thioneSimilar dithiole ring; methoxy group at para positionExhibits antioxidant properties; used as a liver protector
5-(4-amino phenyl)-3H-1,2-dithiole-3-thioneAmino group instead of hydroxyPotentially different biological activities due to amino substitution
5-(4-fluorophenyl)-3H-1,2-dithiole-3-thioneFluorine substitutionMay exhibit altered pharmacokinetics and bioactivity due to fluorine's electronegativity

The uniqueness of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione lies in its specific hydrogen sulfide-releasing capability and its demonstrated effectiveness in inducing apoptosis through distinct molecular pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.95807833 g/mol

Monoisotopic Mass

225.95807833 g/mol

Heavy Atom Count

13

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3SE9K2LHV

Dates

Modify: 2023-08-15
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10: Lee M, Sparatore A, Del Soldato P, McGeer E, McGeer PL. Hydrogen sulfide-releasing NSAIDs attenuate neuroinflammation induced by microglial and astrocytic activation. Glia. 2010 Jan 1;58(1):103-13. doi: 10.1002/glia.20905. PubMed PMID: 19544392.
11: Montoya LA, Pluth MD. Organelle-Targeted H2S Probes Enable Visualization of the Subcellular Distribution of H2S Donors. Anal Chem. 2016 Jun 7;88(11):5769-74. doi: 10.1021/acs.analchem.6b00087. PubMed PMID: 27171507; PubMed Central PMCID: PMC4924525.
12: Karwi QG, Bornbaum J, Boengler K, Torregrossa R, Whiteman M, Wood ME, Schulz R, Baxter GF. Ap39, A Mitochondria-Targeting Hydrogen Sulfide (H(2) s) Donor, Protects Against Myocardial Reperfusion Injury Independently Of Salvage Kinase Signalling. Br J Pharmacol. 2016 Dec 8. doi: 10.1111/bph.13688. [Epub ahead of print] PubMed PMID: 27930802.
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